Product packaging for 6-methoxypyridine-3-thiol(Cat. No.:CAS No. 762272-63-9)

6-methoxypyridine-3-thiol

Cat. No.: B3283165
CAS No.: 762272-63-9
M. Wt: 141.19 g/mol
InChI Key: XBWDJUAWQBEQNK-UHFFFAOYSA-N
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Description

6-Methoxypyridine-3-thiol (CAS: 762272-63-9) is a high-purity pyridine-thiol building block with a molecular formula of C6H7NOS and a molecular weight of 141.19 g/mol . This compound is designed for research and development use only. Pyridine-thiol compounds are of significant interest in scientific research due to their ability to act as ligands for heavy metal ions . The molecular structure, featuring both sulfur and nitrogen atoms, provides multiple potential bonding sites for metals, making it a candidate for applications in environmental chemistry, such as the precipitation and removal of heavy metals like cadmium and copper from solutions . Its properties as a ligand are valuable for developing novel metal-binding agents and for studies in coordination chemistry. The product is strictly for professional laboratory use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NOS B3283165 6-methoxypyridine-3-thiol CAS No. 762272-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxypyridine-3-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-8-6-3-2-5(9)4-7-6/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWDJUAWQBEQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Routes and Methodological Innovations for 6 Methoxypyridine 3 Thiol

Regioselective Synthesis Strategies for 6-Methoxypyridine-3-thiol and its Analogues

Achieving the desired 3-thio-6-methoxy substitution pattern on the pyridine (B92270) ring necessitates strategies that can overcome the inherent reactivity patterns of the pyridine nucleus. Methodologies range from classical nucleophilic substitution to modern metal-catalyzed and multicomponent approaches.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing nucleophiles onto heteroaromatic rings. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. pressbooks.pub For this mechanism to be effective, the aromatic ring must be rendered electron-deficient, a condition inherently met by the pyridine ring due to the electronegativity of the nitrogen atom. youtube.com The presence of additional electron-withdrawing groups, typically positioned ortho or para to the leaving group, further activates the ring towards nucleophilic attack. dalalinstitute.com

In the context of synthesizing this compound, a plausible SNAr strategy begins with a 3-halo-6-methoxypyridine precursor, such as 3-chloro-6-methoxypyridine or 3-bromo-6-methoxypyridine. The thiol group can be introduced using various sulfur nucleophiles.

Key Sulfur Nucleophiles and Conditions:

Sodium Hydrosulfide (NaSH): A direct and atom-economical source of the thiol group.

Sodium Thiomethoxide (NaSMe) followed by demethylation: An alternative route to avoid side reactions associated with NaSH.

Protected Thiol Precursors: Reagents like thiourea (B124793) or potassium thioacetate (B1230152) can be used, followed by a hydrolysis step to unmask the thiol. This two-step approach often provides cleaner reactions and higher yields.

The reaction mechanism involves the attack of the sulfur nucleophile at the C3 position of the pyridine ring, displacing the halide leaving group. youtube.com However, the position of the leaving group (meta to the ring nitrogen) is not optimally activated for SNAr, which preferentially occurs at the ortho and para positions where the negative charge of the Meisenheimer complex can be delocalized onto the nitrogen atom. youtube.com Consequently, forcing conditions such as elevated temperatures or the use of a polar aprotic solvent like DMAc or NMP may be necessary to drive the reaction to completion. semanticscholar.org

PrecursorSulfur ReagentTypical ConditionsProduct
3-Bromo-6-methoxypyridineSodium Hydrosulfide (NaSH)DMF, 100-150 °CThis compound
3-Chloro-6-methoxypyridinePotassium ThioacetateDMAc, Heat; then HCl/H₂OThis compound
3-Bromo-6-methoxypyridineThioureaEtOH, Reflux; then NaOH/H₂OThis compound

Metal-Mediated and Organocatalytic Routes to Pyridinethiols

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative to SNAr for the formation of carbon-sulfur bonds. mdpi.commdpi.com Palladium- and copper-based catalytic systems are commonly employed to couple aryl halides with thiols or their synthetic equivalents. This approach can be applied to the synthesis of this compound from 3-halo-6-methoxypyridine. For instance, a palladium-catalyzed reaction using a suitable phosphine (B1218219) ligand could couple 3-bromo-6-methoxypyridine with a thiol surrogate.

Organocatalysis represents an emerging, metal-free alternative for C-S bond formation. rsc.org While direct organocatalytic thiolation of unactivated pyridine rings is challenging, strategies involving the activation of the pyridine ring can be envisioned. For example, the formation of a pyridinium (B92312) salt intermediate enhances the electrophilicity of the ring, potentially facilitating a subsequent nucleophilic attack by a sulfur nucleophile. dntb.gov.ua Another approach involves the use of pyridine-boryl radicals, generated in situ, which can participate in reductive coupling reactions. rsc.org

StrategyCatalyst/ReagentPrecursorsDescription
Metal-Catalyzed CouplingPd(OAc)₂, Xantphos3-Bromo-6-methoxypyridine, Thiol sourcePalladium-catalyzed cross-coupling forms the C-S bond under milder conditions than SNAr.
Organocatalytic ActivationPyridinium Salt Formation3-Halo-6-methoxypyridine, Sulfur NucleophileActivation of the pyridine ring via N-functionalization increases its susceptibility to nucleophilic attack.

Multicomponent Reaction (MCR) Methodologies for this compound Core Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all reactants, offer an efficient and convergent route to complex heterocyclic structures. bohrium.comacsgcipr.org Various MCRs have been developed for the synthesis of substituted pyridines. rsc.orgnih.gov For the synthesis of pyridinethiols, MCRs can assemble the ring system with the thiol group already incorporated. nih.gov

A hypothetical MCR for the this compound core could involve the condensation of a β-keto ester, an activated methylene (B1212753) nitrile (like malononitrile), a sulfur source, and an ammonia (B1221849) equivalent. The specific precursors would need to be carefully chosen to yield the desired 6-methoxy and 3-thiol substitution pattern. For example, a reaction between an aldehyde, malononitrile, and a thiol in the presence of a catalyst can lead to highly substituted 2-amino-6-thio-pyridines. nih.gov Adapting such a strategy could provide a rapid and efficient entry to the this compound scaffold.

Functionalization and Derivatization of this compound

The dual reactivity of this compound, stemming from the nucleophilic thiol group and the pyridine ring, allows for a wide range of derivatization strategies. Selective modification of either the thiol or the ring is crucial for its application in various fields.

The thiol group is one of the most nucleophilic functional groups in organic chemistry, making it an ideal handle for selective modification, particularly in bioconjugation. Its reactivity allows for the formation of stable covalent bonds under mild conditions.

Common Thiol Modification Reactions:

Alkylation: The thiol reacts readily with alkyl halides to form stable thioether bonds.

Michael Addition: Thiolates undergo conjugate addition to α,β-unsaturated carbonyl compounds, most notably maleimides. This reaction is widely used to attach molecules to cysteine residues in proteins and is highly specific within a pH range of 6.5-7.5.

Disulfide Formation: Mild oxidation or reaction with other thiols or disulfide reagents leads to the formation of a disulfide bond, which can be cleaved under reducing conditions. This reversibility is useful in drug delivery systems. biosyn.com

Reaction with α-Haloacetamides: Reagents like iodoacetamide (B48618) react specifically with thiols to form irreversible thioether linkages.

These reactions are fundamental for using this compound as a linker or ligand. By attaching it to other molecules, it can be used to design targeted drug conjugates, molecular probes, or metal-coordinating ligands for catalysis or imaging.

Reaction TypeReagent ClassResulting LinkageKey Features
Michael AdditionMaleimidesThioether (Succinimide)Highly selective for thiols at neutral pH; widely used in bioconjugation.
Alkylationα-Haloacetamides (e.g., Iodoacetamide)ThioetherForms a highly stable, irreversible bond.
Disulfide ExchangePyridyl disulfides, DTNBDisulfideReversible linkage, cleavable by reducing agents. biosyn.com
QuaternizationQuaternized Vinyl PyridinesThioetherUltrafast and selective reaction with thiols for protein modification. nih.gov

Electrophilic and Nucleophilic Functionalization of the Pyridine Ring System

Further modification of the pyridine ring of this compound allows for fine-tuning of its electronic and steric properties.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and thus generally unreactive towards electrophiles. However, the presence of the strongly activating 6-methoxy group (ortho, para-directing) competes with the deactivating effect of the ring nitrogen (meta-directing). The 3-thiol group is also an ortho, para-director. The outcome of electrophilic substitution (e.g., nitration, halogenation) would depend on the balance of these directing effects, with the C4 and C5 positions being the most likely sites for substitution.

Nucleophilic and Radical Functionalization: Modern synthetic methods allow for the functionalization of C-H bonds, bypassing the limitations of classical EAS.

C-H Alkylation: Strategies involving frustrated Lewis pairs (FLPs) or photoredox catalysis can enable the site-selective alkylation of pyridine C-H bonds. nih.govelsevierpure.comnih.gov These methods could potentially be applied to functionalize the C2, C4, or C5 positions, although the thiol group might require protection.

Radical Coupling: Pyridinyl radicals, generated from pyridinium salts, can undergo effective coupling with other radical species, offering a distinct pathway for functionalization that diverges from traditional Minisci-type reactions. nih.gov

These advanced functionalization techniques open avenues for creating a diverse library of this compound derivatives with tailored properties for specific applications.

Strategies for Introducing Complex Substituents onto the this compound Scaffoldrsc.org

The functionalization of the pyridine core is crucial for modifying the chemical properties of resulting molecules, making it a significant area of research in medicinal and materials chemistry. rsc.orguni-muenster.de Direct and selective C-H functionalization of pyridines is a primary goal to avoid the need for constructing the ring from acyclic precursors, which aligns with the principles of sustainable chemistry by minimizing waste. rsc.org However, the electron-poor nature of the pyridine ring and the coordinating power of the nitrogen atom present considerable challenges to direct functionalization. rsc.org

Researchers have developed novel strategies to overcome these hurdles. One innovative approach involves the temporary de-aromatization of the pyridine ring, which reverses its electronic properties and creates a stable dienamine intermediate. uni-muenster.de This allows for the highly selective introduction of various functional groups, including medically relevant trifluoromethyl and halogen groups, at the otherwise difficult-to-access meta-position. uni-muenster.de Following functionalization, the pyridine ring can be easily re-aromatized under acidic conditions. uni-muenster.de

Other powerful techniques for creating highly functionalized pyridines include one-pot cascade reactions and rhodium carbenoid-induced ring expansions. For instance, Cu(II)-catalyzed one-pot reactions of saturated ketones with electron-deficient enamines provide an efficient route to 3-acylpyridines and pyridine-3-carboxylates. nih.gov Similarly, the reaction of isoxazoles with vinyldiazomethanes, induced by a rhodium carbenoid, leads to a variety of highly substituted pyridines and 1,4-dihydropyridines. nih.gov These methods offer versatile pathways to introduce complexity onto pyridine scaffolds, which are applicable to the this compound framework for creating diverse molecular libraries.

Table 1: Modern Methodologies for Pyridine Functionalization

Methodology Key Reagents/Catalysts Type of Functionalization Reference
Temporary De-aromatization Proprietary reagents Introduction of electrophiles and fluorinated alkanes at the meta-position uni-muenster.de
One-Pot Cascade Reaction Cu(II) catalyst, saturated ketones, enamines Synthesis of 3-acylpyridines and pyridine-3-carboxylates nih.gov
Rhodium Carbenoid Ring Expansion Rhodium catalyst, isoxazoles, vinyldiazomethanes Creation of polysubstituted pyridines nih.gov

Green Chemistry Principles in this compound Synthesissigmaaldrich.commagtech.com.cn

The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact and enhance safety. sigmaaldrich.commagtech.com.cn These principles guide the development of chemical processes to reduce waste, decrease energy consumption, and utilize less hazardous substances. sigmaaldrich.comjocpr.com In the context of synthesizing this compound, these principles can be applied across various stages, from the choice of starting materials to the final purification steps. The core aims are to increase reaction rates, lower reaction temperatures, and utilize environmentally benign reaction media. sigmaaldrich.com

Solvent-Free and Microwave-Assisted Synthetic Protocolsrsc.orgresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. amazonaws.com By providing uniform and rapid heating, microwave irradiation can dramatically shorten reaction times, improve product yields, and reduce the formation of byproducts. amazonaws.comnih.gov This technique is particularly effective for the synthesis of heterocyclic compounds. nih.govmdpi.com For example, multicomponent reactions to produce functionalized pyridines have shown significantly improved yields and reduced reaction times when conducted under microwave irradiation compared to traditional heating. mdpi.combeilstein-journals.org A one-pot synthesis of alkane thiols from corresponding halides using microwave energy was found to be 6 to 24 times faster than previously reported methods, with isolated yields greater than 90%. amazonaws.com

Solvent-free, or neat, reaction conditions represent another key green chemistry approach. rasayanjournal.co.in By eliminating the solvent, this method reduces the vast majority of mass wasted in syntheses, minimizes toxicity and flammability risks, and simplifies product purification. rasayanjournal.co.ingreenchemistry-toolkit.org The synthesis of various quinoline (B57606) derivatives has been successfully performed under solvent-free microwave conditions, resulting in an efficient and eco-friendly process. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

Reaction Type Heating Method Reaction Time Yield Reference
N-alkylated 2-pyridone Synthesis Conventional 180 min 65-77% beilstein-journals.org
N-alkylated 2-pyridone Synthesis Microwave 15 min 81-94% beilstein-journals.org
Quinoline-fused 1,4-benzodiazepine (B1214927) Synthesis Conventional Not specified 62-65% nih.gov

Use of Ionic Liquids and Sustainable Catalytic Systemsnih.gov

Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered "Green Solvents" due to their negligible vapor pressure, thermal stability, and non-inflammability. rasayanjournal.co.inmdpi.com They can act as both the solvent and, in some cases, the catalyst for a reaction. mdpi.com In the synthesis of pyridine-based compounds, pyridinium-based ionic liquids have been synthesized and utilized as reaction media. researchgate.netmdpi.comnih.gov The ring-opening of epoxides with thiols to form β-hydroxy sulfides, a related transformation for thiol chemistry, can be performed efficiently in ionic liquids, often with good yields and high regioselectivity. mdpi.com

Sustainable catalysis focuses on replacing stoichiometric reagents with catalytic alternatives, which are used in small amounts and can be recycled. sigmaaldrich.commdpi.com This approach is central to green chemistry. mdpi.com Innovations in this area include the development of biocatalysts and photocatalysts that can operate under mild conditions. au.dk For the synthesis of pyridines and related heterocycles, catalysts based on abundant and non-toxic metals like copper are favored over more hazardous or precious metals. nih.gov Molybdenum sulfur compounds have also been explored as stable and efficient catalysts for solvent-free polymerization reactions. rsc.org The goal is to design catalytic systems that are not only efficient and selective but also robust and reusable. mdpi.commpg.de

Atom Economy and Waste Minimization in Process Development

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the desired product. jocpr.comrsc.org A reaction with high atom economy maximizes the use of raw materials and minimizes the generation of waste. jocpr.comgoogle.com Addition reactions, for example, are considered highly atom-economical as all reactant atoms are incorporated into the final product. rsc.org

In contrast, substitution and elimination reactions often have poor atom economy due to the formation of stoichiometric byproducts. primescholars.com The synthesis of this compound can be designed to maximize atom economy by choosing appropriate reaction pathways. For example, a direct thionation or a thiol-ene reaction on a suitable precursor would be preferable to a multi-step synthesis involving protecting groups and leaving groups that end up as waste. nih.gov A patent for an atom-economical synthesis of thiol compounds highlights a process with an atom economy of 85.1%, demonstrating a significant reduction in waste compared to traditional methods. google.com Careful process design is essential to minimize waste, which includes not only byproducts but also solvent losses and energy consumption. researchgate.net

Table 3: Atom Economy of Different Reaction Types

Reaction Class General Characteristics % Atom Economy (Typical) Reference
Addition Reactants combine to form a single product. 100% rsc.org
Rearrangement A molecule's structure is rearranged. 100% primescholars.com
Substitution Part of one molecule is replaced by another atom/group. < 100% primescholars.com

Large-Scale Synthesis and Process Optimization for Academic Research Supply

Transitioning a synthetic route from a laboratory setting to a larger scale for academic or industrial supply requires significant process optimization. The goal is to develop a procedure that is not only high-yielding but also safe, cost-effective, and reproducible. Key considerations include the availability and cost of starting materials, the robustness of the reaction conditions, and the ease of product isolation and purification.

For the synthesis of specialized reagents like this compound, robust and efficient methods are critical. One-pot procedures are highly desirable as they reduce the number of unit operations, minimize solvent use, and decrease waste. nih.govnih.gov The development of continuous flow chemistry offers a modern alternative to traditional batch processing. Flow chemistry can improve safety by minimizing the volume of hazardous reagents at any given time, enhance reaction control, and facilitate easier scale-up. nih.gov For instance, a continuous flow procedure for a photochemical thiol-ene reaction was developed, demonstrating a scalable and efficient method for generating thiol-containing intermediates. nih.gov Optimizing catalyst loading, reaction temperature, and residence time are crucial steps in developing a large-scale process that can reliably supply high-purity this compound for research applications.

In Depth Mechanistic Investigations and Reactivity Analysis of 6 Methoxypyridine 3 Thiol

Tautomerism and Conformational Dynamics of 6-Methoxypyridine-3-thiol (Thiol-Thione Equilibria)

Like many heterocyclic compounds bearing a thiol group, this compound can exist in a dynamic equilibrium between two tautomeric forms: the thiol form (this compound) and the thione form (6-methoxy-1H-pyridine-3-thione). This phenomenon, known as thiol-thione tautomerism, involves the migration of a proton between the sulfur atom and the ring nitrogen atom.

The equilibrium between these two forms is a crucial aspect of the compound's structure and reactivity. While the thiol form possesses an aromatic pyridine (B92270) ring, the thione form exists as a zwitterionic or neutral non-aromatic pyridinone-like structure. The position of this equilibrium is highly sensitive to various factors, including the solvent environment and the intrinsic electronic properties of the molecule. For many substituted pyridines, the thione form is found to be the more stable tautomer, a preference that can be influenced by the polarity of the surrounding medium.

The solvent plays a pivotal role in determining the predominant tautomeric form of this compound. The polarity of the solvent can significantly influence the stability of each tautomer. Generally, polar solvents tend to favor the more polar thione form due to favorable dipole-dipole interactions and hydrogen bonding. In contrast, non-polar solvents may shift the equilibrium towards the less polar thiol form.

This solvent-dependent tautomerism can be rationalized by considering the dipole moments of the two forms. The thione tautomer, with its separated charges or highly polarized C=S and N-H bonds, typically possesses a larger dipole moment than the thiol form. Consequently, polar solvents, such as water or ethanol (B145695), can better solvate and stabilize the thione tautomer, thereby increasing its population in the equilibrium mixture. Conversely, in non-polar solvents like dioxane or cyclohexane, the less polar thiol form is expected to be more stable and thus more abundant. Studies on analogous 3-hydroxypyridine systems have shown that polar solvents stabilize the zwitterionic pyridone form.

Table 1: Expected Predominant Tautomer of this compound in Different Solvents

SolventPolarityExpected Predominant Tautomer
WaterHighThione
EthanolHighThione
DichloromethaneMediumMixture of Thiol and Thione
DioxaneLowThiol
CyclohexaneLowThiol

This table is predictive and based on general principles of tautomerism in related heterocyclic thiols.

Computational chemistry provides a powerful tool for investigating the relative stabilities of tautomers and the energy barriers for their interconversion. Density Functional Theory (DFT) calculations are commonly employed to model the potential energy surface of such systems. For molecules analogous to this compound, such as 3-hydroxy-2-mercaptopyridine, computational studies have indicated that the thione form is the most stable tautomer in the equilibrium.

These theoretical investigations typically involve geometry optimization of both the thiol and thione tautomers, followed by calculation of their relative energies. The energy difference between the two forms provides an estimate of the equilibrium constant. Furthermore, transition state calculations can elucidate the energy barrier for the proton transfer reaction, offering insights into the kinetics of the tautomerization process. For related pyridinethiones, computational studies have consistently shown the thione form to be energetically favored. The presence of a solvent can be incorporated into these models using polarizable continuum models (PCM), which often show an even greater stabilization of the more polar thione tautomer in polar media.

Table 2: Hypothetical Relative Energies of this compound Tautomers from Computational Studies

TautomerGas Phase Relative Energy (kcal/mol)Aqueous Phase Relative Energy (kcal/mol)
Thiol+2.5+4.0
Thione0.00.0

This data is hypothetical and illustrative of general trends observed in computational studies of similar pyridinethione systems.

Detailed Reaction Mechanisms Involving the Thiol and Pyridine Moieties

The reactivity of this compound is dictated by the presence of the nucleophilic thiol group and the pyridine ring, which can participate in both nucleophilic and electrophilic reactions.

The thiol group of this compound is susceptible to oxidation, a common reaction for thiols. The most frequent oxidation product is the corresponding disulfide, bis(6-methoxypyridin-3-yl) disulfide. This transformation involves the formation of a sulfur-sulfur bond between two molecules of the thiol.

The oxidation can be initiated by a variety of oxidizing agents, including mild ones like iodine or air (autoxidation), as well as stronger oxidants. The mechanism of oxidation can proceed through different pathways, including radical or ionic intermediates. In a typical radical mechanism, a one-electron oxidant can abstract the hydrogen atom from the thiol group to form a thiyl radical. Two of these radicals can then combine to form the disulfide bond.

Alternatively, in an ionic mechanism, the thiol can be deprotonated to form a thiolate anion, which is a potent nucleophile. The thiolate can then attack an electrophilic sulfur species, which can be formed by the reaction of another thiol molecule with the oxidizing agent. For example, with iodine as the oxidant, a sulfenyl iodide intermediate may be formed, which is then attacked by a thiolate anion to yield the disulfide and an iodide ion. The ease of this oxidation highlights the importance of handling thiol compounds under an inert atmosphere if the free thiol is the desired form.

The pyridine ring in this compound is generally electron-rich due to the electron-donating effect of the methoxy (B1213986) group. This makes the ring less susceptible to nucleophilic attack compared to pyridines bearing electron-withdrawing groups. However, under certain conditions, nucleophilic aromatic substitution (SNAr) can occur, particularly if a good leaving group is present on the ring.

In the context of this compound itself, direct nucleophilic substitution on the hydrogenated carbons of the pyridine ring is unlikely. However, if the molecule were derivatized with a leaving group, such as a halogen, at a position activated by an electron-withdrawing group, SNAr could be a viable pathway. The thiol group, especially in its deprotonated thiolate form, is a strong nucleophile and could potentially participate in intramolecular cyclization reactions if a suitable electrophilic center is available on a side chain.

Nucleophilic addition to the pyridine ring is more likely to occur if the pyridine nitrogen is quaternized, forming a pyridinium (B92312) salt. This significantly increases the electrophilicity of the ring carbons, making them susceptible to attack by nucleophiles. For 3-substituted pyridinium salts, nucleophilic addition often occurs at the 2- or 6-position.

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, readily available for reaction with electrophiles. This is a characteristic reaction of pyridines.

Protonation is the most fundamental electrophilic reaction, where the nitrogen atom acts as a base to accept a proton from an acid, forming a pyridinium salt. Alkylation can also occur, where an alkyl halide or another alkylating agent reacts with the nitrogen to form a quaternary N-alkylpyridinium salt. Similarly, acylation with acyl halides or anhydrides can lead to the formation of N-acylpyridinium salts. These pyridinium salts are often more reactive towards nucleophiles than the parent pyridine, as discussed in the previous section. The electron-donating methoxy group at the 6-position would be expected to increase the basicity and nucleophilicity of the pyridine nitrogen, facilitating these electrophilic reactions.

Reaction Kinetics and Transition State Analysis

The study of reaction kinetics and the analysis of transition states provide fundamental insights into the reactivity of this compound. The pyridine ring, with its electron-withdrawing nitrogen atom, and the electron-donating methoxy group, are expected to modulate the nucleophilicity and redox potential of the thiol group, thereby influencing the rates and mechanisms of its reactions.

Rate Constant Determination for Key Transformations

The determination of rate constants for key transformations involving the thiol group of this compound is crucial for quantifying its reactivity. Thiols are known to participate in a variety of reactions, including nucleophilic additions, radical-mediated processes, and redox reactions. abertay.ac.ukntu.edu.sgsigmaaldrich.com The rates of these reactions are typically determined by monitoring the change in concentration of reactants or products over time using techniques such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography.

For this compound, key transformations would include the thiol-Michael addition and the thiol-ene reaction. The thiol-Michael addition involves the conjugate addition of the thiolate to an electron-deficient alkene, while the thiol-ene reaction proceeds via a radical mechanism to form a thioether. sigmaaldrich.com The rate constants for these reactions are expected to be influenced by factors such as the solvent, pH (which affects the concentration of the more nucleophilic thiolate), and the nature of the reaction partner.

Interactive Data Table: Illustrative Rate Constants for Key Transformations of this compound

TransformationReaction PartnerSolventTemperature (°C)Second-Order Rate Constant (k, M⁻¹s⁻¹)
Thiol-Michael AdditionN-ethylmaleimideAcetonitrile251.2 x 10³
Thiol-Michael AdditionMethyl AcrylateAcetonitrile255.5 x 10¹
Thiol-Ene Reaction1-OcteneTetrahydrofuran258.7 x 10²
Disulfide FormationO₂ (air oxidation)Water (pH 7.4)252.1 x 10⁻²

Note: The data in this table is illustrative and based on general values for similar thiol compounds.

Catalytic Effects on Reaction Pathways

The reaction pathways of this compound can be significantly influenced by the presence of catalysts. Catalysis can enhance reaction rates, improve selectivity, and enable reactions to occur under milder conditions. nih.gov For thiol reactions, common catalysts include bases, nucleophiles, and radical initiators. osi.lvuni.lu

In the context of the thiol-Michael addition, a base is often used to deprotonate the thiol to the more reactive thiolate anion. The choice of base can influence the reaction rate and, in some cases, the stereochemical outcome of the reaction. Nucleophilic catalysts, such as phosphines or tertiary amines, can also accelerate the thiol-Michael addition through the formation of a more reactive intermediate. abertay.ac.uk

Interactive Data Table: Illustrative Catalytic Effects on the Thiol-Michael Addition of this compound to N-ethylmaleimide

Catalyst (0.1 mol%)SolventTemperature (°C)Second-Order Rate Constant (k, M⁻¹s⁻¹)Rate Enhancement Factor
NoneAcetonitrile251.2 x 10³1
TriethylamineAcetonitrile253.8 x 10⁴31.7
DimethylphenylphosphineAcetonitrile256.5 x 10⁴54.2

Note: The data in this table is illustrative and based on general principles of catalysis in thiol reactions.

Redox Chemistry of the Thiol Group in Diverse Chemical Environments

The thiol group of this compound is redox-active and can undergo a series of oxidation reactions to form various sulfur-containing species. The redox chemistry of thiols is fundamental to their roles in biological systems and their application in materials science. The oxidation state of the sulfur atom can range from -2 in the thiol to +6 in the sulfonic acid.

The initial and most common oxidation product of a thiol is a disulfide, formed by the coupling of two thiol molecules. This can occur through reaction with mild oxidizing agents or even atmospheric oxygen, often catalyzed by metal ions. Further oxidation can lead to the formation of sulfenic acid, sulfinic acid, and finally sulfonic acid. The stability and reactivity of these oxidized species vary significantly.

The redox potential of the thiol group in this compound will be influenced by the electronic properties of the methoxypyridine ring. The electron-donating methoxy group may slightly increase the electron density on the sulfur atom, potentially making it more susceptible to oxidation compared to an unsubstituted pyridinethiol.

Interactive Data Table: Illustrative Redox States of the Sulfur in this compound

Sulfur SpeciesChemical FormulaOxidation State of Sulfur
This compoundC₆H₇NOS-2
Bis(6-methoxypyridin-3-yl) disulfideC₁₂H₁₂N₂O₂S₂-1
6-methoxypyridine-3-sulfenic acidC₆H₇NO₂S0
6-methoxypyridine-3-sulfinic acidC₆H₇NO₃S+2
6-methoxypyridine-3-sulfonic acidC₆H₇NO₄S+4

Note: This table presents the plausible oxidation states of the sulfur atom in this compound and its oxidized derivatives.

The redox chemistry of thiols is often coupled to their environment, with factors such as pH and the presence of other redox-active species playing a crucial role. For example, in the presence of reactive oxygen species (ROS), the thiol group can act as an antioxidant by undergoing oxidation.

Advanced Spectroscopic and Crystallographic Elucidation of 6 Methoxypyridine 3 Thiol Structures and Interactions

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 6-methoxypyridine-3-thiol in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a complete assignment of all atoms in the molecule can be achieved.

The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring and the protons of the methoxy (B1213986) group. The proton ortho to the nitrogen (H-2) would typically appear at the most downfield position, followed by the other ring protons (H-4 and H-5). The methoxy protons (-OCH₃) would appear as a sharp singlet in the upfield region. The thiol proton (-SH) often presents as a broad singlet, and its chemical shift can be highly variable depending on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbon atom attached to the methoxy group (C-6) and the carbon bearing the thiol group (C-3) would be significantly influenced by these heteroatom substituents. Spectroscopic data from related methoxypyridine compounds can be used to predict the approximate chemical shifts. chemicalbook.comchemicalbook.comtandfonline.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Values are estimated based on substituent effects in related pyridine derivatives and may vary with solvent and experimental conditions.)

¹H NMR Data (in DMSO-d₆)¹³C NMR Data (in DMSO-d₆)
PositionPredicted Chemical Shift (δ, ppm)PositionPredicted Chemical Shift (δ, ppm)
H-2~8.0 - 8.2C-2~145 - 148
H-4~7.3 - 7.5C-3~125 - 128
H-5~7.0 - 7.2C-4~130 - 133
-OCH₃~3.8 - 4.0C-5~112 - 115
-SHVariable (broad)C-6~160 - 163
-OCH₃~55 - 58

For complex derivatives of this compound or to confirm assignments, multi-dimensional NMR experiments are employed. uni-regensburg.de These techniques reveal correlations between nuclei, providing definitive evidence of the molecular framework.

Correlation Spectroscopy (COSY): This ¹H-¹H experiment identifies protons that are spin-coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show cross-peaks between H-4 and H-5, confirming their connectivity. A weaker, four-bond coupling might also be observed between H-2 and H-4.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of their bonding connectivity. researchgate.net This is invaluable for determining stereochemistry and conformation. For this molecule, a NOESY experiment could show a correlation between the methoxy protons and the H-5 proton, providing information about the preferred orientation of the methoxy group relative to the pyridine ring.

Solid-State NMR (SS-NMR) spectroscopy probes the structure of materials in their solid form, providing information that is inaccessible by solution NMR. It is particularly sensitive to the local environment of each nucleus, making it an excellent tool for identifying and characterizing polymorphism—the existence of multiple crystalline forms of the same compound. acs.org Different polymorphs of this compound would exhibit distinct ¹³C SS-NMR spectra because the molecules in different crystal lattices experience different packing forces and intermolecular interactions, leading to variations in their chemical shifts.

Furthermore, SS-NMR can directly probe supramolecular interactions, such as the S–H/π interactions that can occur between the thiol group and the aromatic ring of a neighboring molecule. acs.org The formation of such non-covalent bonds alters the electronic environment of the involved nuclei, which is detectable as a change in the solid-state chemical shifts.

Like many mercapto-substituted nitrogen heterocycles, this compound can potentially exist in a dynamic equilibrium between its thiol and thione tautomeric forms. cdnsciencepub.comnih.gov This equilibrium is often sensitive to factors such as solvent polarity and temperature.

Variable-temperature (VT) NMR is the primary technique for studying such dynamic processes. nih.govresearchgate.net By recording NMR spectra at different temperatures, one can observe changes in the spectra that signify chemical exchange between the two tautomers. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for both the thiol and thione forms might be observed. As the temperature is increased, the rate of exchange increases, causing these peaks to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at high temperatures. Analysis of these spectral changes allows for the determination of the thermodynamic and kinetic parameters of the tautomeric equilibrium. organicchemistrydata.org

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. These techniques are highly effective for identifying the tautomeric form present and for studying hydrogen bonding. nih.gov

The key distinction between the thiol and thione tautomers lies in their vibrational spectra:

Thiol Form: The most definitive peak is the S-H stretching vibration (νS-H), which appears as a weak band in the FT-IR spectrum around 2550-2600 cm⁻¹. rsc.orgmdpi.com The C-S-H bending mode (βC-S-H) is also a useful diagnostic peak in the Raman spectrum. rsc.org

Thione Form: This tautomer would be characterized by the absence of the νS-H band and the appearance of a strong C=S stretching vibration (νC=S) typically between 1100-1250 cm⁻¹ and an N-H stretching band (νN-H) around 3300-3500 cm⁻¹.

Hydrogen bonding significantly influences these vibrations. The formation of an intermolecular S-H···N or N-H···S hydrogen bond causes the corresponding stretching band to shift to a lower frequency (red-shift), broaden, and increase in intensity. bohrium.commst.edu The magnitude of this shift can provide a qualitative measure of the strength of the hydrogen bond interaction.

Table 2: Key Expected Vibrational Frequencies for this compound Tautomers

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Notes
Thiol Form ν(S-H) stretch2550 - 2600Weak in IR, key diagnostic peak
ν(C-S) stretch650 - 750Present in both forms, but environment differs
Pyridine ring modes1400 - 1600Characteristic ring stretching vibrations
Thione Form ν(N-H) stretch3300 - 3500Broadened by H-bonding
ν(C=S) stretch1100 - 1250Stronger band, key diagnostic peak
Pyridine ring modes1400 - 1610Shifts compared to thiol form due to altered conjugation

X-ray Crystallography and Neutron Diffraction for Precise Atomic Positioning and Crystal Packing

While NMR and vibrational spectroscopy provide powerful data on molecular structure and dynamics, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the atomic arrangement in the solid state. mdpi.com This technique yields a three-dimensional map of electron density within a crystal, allowing for the precise measurement of bond lengths, bond angles, and torsional angles.

A crystal structure of this compound would confirm which tautomer (thiol or thione) is stable in the solid state. Furthermore, it would reveal how the molecules pack together in the crystal lattice. This packing is governed by intermolecular forces, including:

Hydrogen Bonding: The strong hydrogen bond donor (S-H or N-H) and acceptor (pyridine nitrogen or thione sulfur) sites would likely dominate the crystal packing, forming chains or networks of interconnected molecules. rsc.org

π-π Stacking: The aromatic pyridine rings are likely to stack on top of one another, an energetically favorable interaction that helps to stabilize the crystal lattice.

Neutron diffraction provides complementary information, being particularly adept at precisely locating hydrogen atoms, which are often difficult to position accurately with X-ray diffraction alone. This would be especially valuable for determining the exact geometry of the hydrogen bonds within the crystal structure.

The presence of both an acidic site (thiol) and a basic site (pyridine nitrogen) makes this compound an excellent candidate for crystal engineering studies, specifically the formation of co-crystals or salts. nih.govmdpi.com

Co-crystals: These are multi-component crystals where the components (the API and a "co-former") are linked by non-covalent interactions, primarily hydrogen bonds. nih.gov this compound could form co-crystals with pharmaceutically acceptable compounds like carboxylic acids or amides, where the thiol group acts as a hydrogen bond donor and the pyridine nitrogen acts as an acceptor.

Salts: If the co-former is a sufficiently strong acid or base, a proton transfer can occur, resulting in the formation of a salt. The likelihood of salt versus co-crystal formation can often be predicted by the "ΔpKa rule."

X-ray crystallography is the definitive method for characterizing these new solid forms, revealing the specific hydrogen-bonding synthons (e.g., acid-pyridine or amide-pyridine) that dictate the supramolecular assembly. researchgate.net

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The most significant interaction expected is the hydrogen bond originating from the thiol group, which can act as a hydrogen bond donor. The primary hydrogen bond acceptors within the structure are the lone pair of electrons on the pyridine nitrogen atom and the sulfur atom of a neighboring molecule. This can lead to the formation of robust supramolecular synthons, such as S-H···N and S-H···S hydrogen bonds. rsc.orgresearchgate.net The S-H···N interaction, in particular, is a classic and strong hydrogen bond in heterocyclic chemistry, often leading to the formation of dimers or catemeric chains.

Furthermore, the thiol group's sulfur atom can also act as a hydrogen bond acceptor, though weaker than the nitrogen atom. The aromatic C-H bonds of the pyridine ring could potentially act as weak hydrogen bond donors, interacting with the oxygen of the methoxy group or the sulfur atom of an adjacent molecule (C-H···O and C-H···S interactions).

In addition to hydrogen bonding, π–π stacking interactions between the aromatic pyridine rings of adjacent molecules are expected to play a crucial role in the crystal packing. rsc.orgrsc.org The relative orientation of these rings (e.g., parallel-displaced or T-shaped) would be dictated by the need to optimize both the hydrogen bonding and the van der Waals forces. The methoxy group, while not a strong hydrogen bond participant, influences the steric environment and can engage in weaker dipole-dipole interactions, further directing the three-dimensional assembly of the molecules in the crystal lattice. rsc.orgresearchgate.net The interplay between the strong S-H···N hydrogen bonds and the more diffuse π–π stacking interactions would ultimately define the dimensionality and topology of the crystalline network. rsc.org

Mass Spectrometry Techniques for Exact Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula, C₆H₇NOS.

Exact Mass Determination The theoretical monoisotopic mass of this compound can be calculated and compared with experimental data from HRMS. Common ionization techniques like electrospray ionization (ESI) would likely produce protonated molecules [M+H]⁺ or other adducts, whose exact masses can be precisely measured.

Adduct IonFormulaTheoretical m/z (Da)
[M]⁺C₆H₇NOS⁺141.02484
[M+H]⁺C₆H₈NOS⁺142.03212
[M+Na]⁺C₆H₇NNaOS⁺164.01406
[M+K]⁺C₆H₇KNOS⁺179.98800

Data based on predicted values.

Fragmentation Pathway Analysis Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) reveals the compound's structural connectivity through characteristic fragmentation patterns. The fragmentation of this compound is expected to be driven by its key functional groups.

A plausible fragmentation pathway for the molecular ion (m/z 141) would involve initial cleavages associated with the methoxy group, which is a common fragmentation initiation site for aromatic ethers. miamioh.edu

Loss of a methyl radical (•CH₃): α-cleavage at the methoxy group would result in a stable ion at m/z 126.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction could lead to the elimination of a neutral formaldehyde molecule, producing an ion at m/z 111.

Loss of a methoxy radical (•OCH₃): Cleavage of the C-O bond would yield a fragment at m/z 110.

Subsequent fragmentation could involve the pyridine ring and the thiol group. Aromatic rings are stable, so ring cleavage occurs after initial peripheral fragmentations. libretexts.orgchemguide.co.uk Loss of hydrogen cyanide (HCN) from the pyridine ring is a characteristic fragmentation, which could occur from the m/z 111 or m/z 110 ions. The thiol group could be lost as a sulfhydryl radical (•SH, m/z 108) or, following ring fragmentation, as carbon monosulfide (CS).

Photoelectron Spectroscopy for Electronic Structure and Bonding Characteristics

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. libretexts.orgkhanacademy.org While specific experimental PES data for this compound are not documented, the technique could provide significant insights into its molecular orbital energies and bonding characteristics.

A He(I) photoelectron spectrum of this molecule would be expected to show distinct bands corresponding to the ionization of electrons from different molecular orbitals. The orbitals with the lowest ionization energies would be those associated with the non-bonding lone pairs of the sulfur and nitrogen atoms, as well as the π-electrons of the pyridine ring.

Nitrogen and Sulfur Lone Pairs (nN, nS): The lone pair on the pyridine nitrogen and the two lone pairs on the sulfur atom would give rise to sharp bands at the low-energy end of the spectrum. The relative energies of these orbitals would be influenced by their degree of delocalization and interaction with the aromatic system.

Pyridine π-System (π₁, π₂, π₃): The π-orbitals of the aromatic ring would produce a series of broader bands. The degeneracy of the benzene (B151609) π-orbitals is lifted in pyridine, and further perturbed by the methoxy and thiol substituents. The electron-donating methoxy group would be expected to raise the energy of the π-orbitals (lowering their ionization energy), while the effect of the thiol group would depend on its tautomeric form (thiol vs. thione).

Methoxy Group Orbitals: The lone pair on the methoxy oxygen and the σ-bonds of the methyl group would result in bands at higher ionization energies.

By comparing the experimental spectrum with theoretical calculations (e.g., using Density Functional Theory), a detailed assignment of the molecular orbitals could be achieved. This would provide a quantitative picture of the electronic effects of the substituents on the pyridine ring and offer insights into the molecule's reactivity and intermolecular interactions. Studies on related pyridine compounds have shown that PES can effectively map the electronic perturbations caused by different functional groups. acs.org

UV-Visible Spectroscopy for Electronic Transitions and Tautomerism Quantification

UV-Visible spectroscopy is an essential technique for investigating the electronic transitions in this compound and, crucially, for studying its thiol-thione tautomerism. Like other mercaptopyridines, this compound can exist in equilibrium between the aromatic thiol form (this compound) and the non-aromatic thione form (6-methoxy-1H-pyridine-3-thione). cdnsciencepub.comwikipedia.org

The position of this equilibrium is highly sensitive to the solvent environment. In nonpolar solvents, the thiol form tends to predominate, whereas polar solvents, particularly those capable of hydrogen bonding, significantly shift the equilibrium toward the more polar thione form. cdnsciencepub.comcdnsciencepub.com

These two tautomers have distinct chromophores and, therefore, different UV-Vis absorption spectra, allowing for their differentiation and quantification.

Thiol Form: The thiol tautomer contains a substituted pyridine ring. Its UV-Vis spectrum is expected to show absorption bands corresponding to π→π* transitions within the aromatic system. These typically appear at shorter wavelengths, generally below 300 nm. researchgate.net The spectrum would resemble that of other substituted pyridines, with characteristic bands around 250-280 nm. libretexts.orgresearchgate.net

Thione Form: The thione tautomer contains a thiocarbonyl group (C=S) conjugated with the double bonds in the ring. The presence of the C=S chromophore gives rise to a characteristic low-energy n→π* electronic transition involving the non-bonding electrons on the sulfur atom. This transition results in a distinct absorption band at a longer wavelength, typically in the range of 300-400 nm. researchgate.net

The relative intensities of the absorption bands for the π→π* (thiol) and n→π* (thione) transitions can be used to quantify the tautomeric ratio in different solvents. An increase in solvent polarity would be expected to cause a corresponding increase in the intensity of the long-wavelength absorption band, indicating a higher population of the thione tautomer.

Representative UV-Vis Absorption Maxima (λmax) for Thiol-Thione Tautomers
SolventDominant Tautomerλmax for π→π* Transition (nm) (Thiol Form)λmax for n→π* Transition (nm) (Thione Form)
Hexane (Nonpolar)Thiol~275Weak or absent
Dioxane (Low Polarity)Mixed~278~340
Ethanol (B145695) (Polar, Protic)ThioneWeak or absent~345
Water (Polar, Protic)ThioneAbsent~350

Note: The λmax values are illustrative, based on data for related pyridine-thiol systems, and demonstrate the expected solvatochromic shifts associated with tautomerism. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Coordination Chemistry and Advanced Material Applications of 6 Methoxypyridine 3 Thiol

6-Methoxypyridine-3-thiol as a Ligand in Transition Metal and Main Group Complexes

This compound is a heterocyclic compound featuring both a pyridine (B92270) nitrogen atom and a thiol sulfur atom, making it a versatile ligand in coordination chemistry. The presence of these two distinct donor sites allows for multiple modes of coordination to both transition metals and main group elements. The methoxy (B1213986) group at the 6-position acts as an electron-donating group, which can influence the electronic properties of the pyridine ring and, consequently, the coordination behavior and stability of the resulting metal complexes. nih.gov Pyridine-based thiol ligands are known to form stable precipitates with various metal ions, indicating strong coordination. nih.govuky.edu

The dual functionality of a soft sulfur donor and a borderline nitrogen donor enables this compound to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. nih.gov This chelation is a common feature for ligands containing both pyridine and thiol groups. nih.gov Alternatively, it can function as a monodentate ligand, coordinating through either the sulfur or the nitrogen atom, or as a bridging ligand, linking multiple metal centers. This versatility allows for the construction of a wide array of coordination compounds, from simple mononuclear complexes to complex polynuclear clusters. unioviedo.esresearchgate.net

The synthesis of coordination complexes involving pyridine-thiol type ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For this compound, a general synthetic route would involve the reaction of the deprotonated ligand (thiolate) with a metal halide, acetate (B1210297), or perchlorate (B79767) salt in a solvent like ethanol (B145695) or methanol. nih.govnih.gov The reaction often proceeds at room temperature or with gentle heating to facilitate the formation of the crystalline product.

Structural characterization of these complexes is crucial for understanding their properties. Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. Transition metal complexes with related polydentate ligands have been successfully characterized using this method, revealing geometries such as tetrahedral, square planar, and distorted octahedral, depending on the metal ion and stoichiometry. nih.govnsf.gov

Table 1: Representative Structural Data for Metal-Pyridine-Thiolate Type Complexes

Complex Type Metal Center M-S Bond Length (Å) M-N Bond Length (Å) Coordination Geometry
[M(pyridyl-thiolate)₂] Cu(II) ~2.25 ~2.00 Square Planar
[M(pyridyl-thiolate)₂] Zn(II) ~2.35 ~2.10 Tetrahedral
[M(pyridyl-thiolate)₂] Ni(II) ~2.20 ~2.05 Tetrahedral

Note: Data is generalized from typical pyridine-thiolate complexes to illustrate expected values for this compound complexes. unioviedo.es

This compound exhibits diverse binding capabilities. The most common coordination mode is as a bidentate N,S-chelating ligand. nih.gov However, other modes are also possible:

Monodentate S-coordination: The ligand binds exclusively through the soft sulfur atom.

Monodentate N-coordination: Coordination occurs only through the pyridine nitrogen.

Bidentate Bridging: The sulfur and nitrogen atoms coordinate to two different metal centers, facilitating the formation of polynuclear structures. unioviedo.es

Spectroscopic techniques provide valuable insight into these binding modes. Infrared (IR) spectroscopy is particularly useful for observing changes in the vibrational frequencies of the pyridine ring upon coordination. A characteristic blue shift (increase in frequency) of the C=N stretching vibration of the pyridine ring is typically observed when the nitrogen atom coordinates to a metal center. kpi.ua The C-S stretching vibration can also provide information about the coordination of the thiol group.

Resonance Raman (rR) spectroscopy can be used to identify metal-ligand stretching vibrations. For metal-thiolate complexes, a strong peak in the range of 400–411 cm⁻¹ is often assigned to the M-S stretching mode. nih.gov UV-Visible absorption spectroscopy reveals electronic transitions within the complex, including ligand-field (d-d) transitions and charge-transfer (CT) transitions. Ligand-to-metal charge transfer (LMCT) bands, often from the sulfur p orbitals to the metal d orbitals, are characteristic features of metal-thiolate complexes and provide information about the covalency of the M-S bond. nih.govnih.gov

The reactivity of these adducts is centered on both the metal and the coordinated ligand. The metal center can undergo redox reactions, and its reactivity is modulated by the ligand's electronic properties. The coordinated thiol sulfur, while generally stable in its thiolate form, can be susceptible to oxidation under certain conditions. The reactivity of platinum(II) complexes with thiol-containing ligands, for instance, has been shown to depend on the deprotonation of the thiol group to the more nucleophilic thiolate. researchgate.net This highlights the importance of pH and reaction conditions in determining the reactivity pathways of these metal-thiol adducts.

Catalytic Applications of this compound-Derived Systems

The unique electronic and structural features of metal complexes containing pyridine-thiol ligands make them attractive candidates for catalysis. The ability to fine-tune the steric and electronic environment around the metal center by modifying the ligand backbone is a key advantage. While specific catalytic applications for this compound are not extensively documented, the broader class of thiopyridine ligands has shown promise in various catalytic transformations. nih.govnih.gov

Homogeneous Catalysis: In homogeneous systems, catalysts derived from pyridine-thiol ligands are soluble in the reaction medium. Ruthenium pincer complexes, for example, have been used for the dehydrogenative synthesis of thioesters from thiols and alcohols. acs.org In some catalytic systems, the addition of a thiol can act as a switch to control stereoselectivity, for instance, in the semihydrogenation of alkynes. nih.gov The thiol ligand can reversibly coordinate to the metal center, blocking certain reaction pathways while allowing others to proceed. nih.gov This demonstrates how the coordination properties of thiol-containing ligands can be exploited to control catalytic outcomes.

Heterogeneous Catalysis: For heterogeneous catalysis, the metal-ligand complex is immobilized on a solid support. This approach simplifies catalyst separation and recycling. Surface modification of nickel catalysts with thiols has been shown to enhance catalytic performance and stability in air for reactions like the reductive amination of aldehydes and ketones. nih.govnih.gov The thiol modification can prevent deep oxidation of the metal surface and create unique active sites. nih.govnih.gov Systems derived from this compound could potentially be used to modify the surface of metal nanoparticles, creating robust and selective heterogeneous catalysts.

Table 2: Potential Catalytic Applications for Thiopyridine-Ligated Metal Complexes

Catalytic Reaction Catalyst Type Metal Center Role of Thiopyridine Ligand
Alkyne Semihydrogenation Homogeneous Ruthenium Selectivity control via reversible inhibition
Reductive Amination Heterogeneous Nickel Surface modification, stability enhancement
Thioester Synthesis Homogeneous Ruthenium Ligand in pincer complex, facilitates C-S bond formation

This table outlines applications demonstrated by related thiol and pyridine-thiol systems, suggesting potential uses for this compound complexes. nih.govacs.orgnih.govmdpi.com

Understanding the reaction mechanism is key to optimizing catalytic systems. For reactions involving ligands like this compound, mechanistic studies focus on identifying key intermediates and elementary steps in the catalytic cycle.

In the ruthenium-catalyzed dehydrogenative coupling of thiols and alcohols, for example, the proposed mechanism involves several key steps:

Ligand Binding: The thiol coordinates to the ruthenium center.

Dehydrogenation: The S-H bond is cleaved to form a ruthenium-thiolate intermediate.

Substrate Activation: The alcohol is dehydrogenated at the metal center to form an aldehyde.

C-S Bond Formation: The nucleophilic sulfur attacks the aldehyde, leading to the formation of the thioester product.

Catalyst Regeneration: The catalyst is regenerated, often through a step like beta-hydride elimination, releasing the product. acs.org

Chiral Catalysis with Enantiomerically Pure this compound Derivatives

The development of chiral ligands is crucial for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Pyridine thiols and their derivatives have shown significant promise in this area. When used as ligands in metal-catalyzed reactions, these compounds can create a chiral environment around the metal center, enabling high levels of enantioselectivity.

Research into chiral nonracemic pyridine thiols and thioethers has demonstrated their effectiveness in palladium-catalyzed allylic substitution reactions. For instance, specific chiral pyridine thiol ligands have achieved near-perfect enantiomeric excess (up to 98%) and high chemical yields (96%) in the reaction of 1,3-diphenylprop-2-enyl acetate acs.org. The stereochemical outcome of these reactions is highly dependent on the structure of the ligand, where the arrangement of substituents on the pyridine and thiol moieties dictates the chiral recognition.

While specific studies on this compound are limited, its derivatives can be envisioned as potent ligands for asymmetric catalysis. The synthesis of enantiomerically pure derivatives would involve the introduction of a chiral center, for example, by attaching a chiral substituent to the pyridine ring or by using a chiral auxiliary during synthesis. The presence of the 6-methoxy group, an electron-donating group, can influence the electronic properties of the pyridine nitrogen, potentially enhancing the catalytic activity of the metal complex. The design of such catalysts would be guided by principles established for similar pyridine-based ligands.

Table 1: Performance of Chiral Pyridine Thiol Ligands in Asymmetric Catalysis Data based on analogous pyridine thiol systems.

Catalyst SystemReaction TypeSubstrateEnantiomeric Excess (ee)Yield (%)Reference
Palladium / Chiral Pyridine ThiolAllylic Substitution1,3-diphenylprop-2-enyl acetate98%96% acs.org
Rhodium / Chiral BisphosphineAsymmetric CarbometalationPhenyl pyridine-1(2H)-carboxylate96%58% nih.gov

Integration into Supramolecular Architectures and Frameworks

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. The unique structure of this compound makes it an excellent building block for creating such architectures, including highly ordered Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

MOFs and COFs are classes of porous crystalline materials with high surface areas and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. nih.gov The synthesis of these frameworks relies on the selection of appropriate organic ligands and metal nodes (for MOFs) or covalent bond-forming reactions (for COFs).

The bifunctional nature of this compound, with its pyridine nitrogen and thiol sulfur, allows it to act as a linker molecule. In MOF synthesis, these two sites can coordinate to metal centers, leading to the formation of extended networks. The use of mixed-ligand systems, combining pyridine-thiol type linkers with other organic struts like dicarboxylates, has been shown to produce novel MOFs with unique topologies and properties. d-nb.inforesearchgate.netrsc.org For example, the combination of pyridine-2,6-dimethanol with benzene-1,4-dicarboxylic acid has yielded new 2D and 3D mixed-ligand MOFs with Zn(II) and Mn(II). d-nb.inforesearchgate.net

In the context of COFs, thiol-decorated frameworks have been synthesized and shown to possess pseudocapacitive characteristics, enhancing their performance in energy storage applications. rsc.org Thiophene-based COFs have also been explored for their electronic properties. nih.gov A this compound linker could be incorporated into COFs through reactions involving its functional groups, leading to materials with tailored porosity and functionality for applications in catalysis or sensing. rsc.orgrsc.org

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a substrate. Thiol-containing molecules are well-known for their ability to form robust SAMs on noble metal surfaces such as gold and copper. sigmaaldrich.com The sulfur atom of the thiol group forms a strong, semi-covalent bond with the metal surface, providing a stable anchor for the monolayer. sigmaaldrich.com

Pyridine-terminated thiols have been extensively studied for their self-assembly behavior. researchgate.netnih.gov These molecules form densely packed, highly ordered monolayers on gold surfaces. The orientation of the molecules within the SAM is dictated by intermolecular interactions, such as van der Waals forces between the aromatic rings. sigmaaldrich.comresearchgate.net

Electrochemical and Photophysical Properties of this compound Complexes in Advanced Materials

Complexes of this compound are expected to exhibit interesting redox and photophysical behaviors. The pyridine-thiol ligand can participate in metal-to-ligand charge transfer (MLCT) and intraligand transitions. The electron-donating methoxy group on the pyridine ring can modulate the energy levels of the molecular orbitals involved in these transitions, thereby tuning the absorption and emission properties of the complex. nih.govnih.gov The photophysical properties of coordination complexes are often sensitive to the surrounding environment, such as solvent polarity, which can influence their emission spectra and lifetimes. nih.gov

Table 2: Representative Photophysical Properties of Pyridine-Containing Rhenium(I) Complexes Data based on analogous systems to illustrate potential properties.

ComplexAbsorption λmax (nm)Emission λmax (nm)Excited-State Lifetime (ns)SolventReference
[ReCl(CO)₃(terpy-κ²N)]~380638~10-100CHCl₃ nih.gov
[ReCl(CO)₃(terpy-κ²N)]~380656~10-100MeCN nih.gov

The tunable electronic properties of this compound and its metal complexes make them promising candidates for use in optoelectronic devices and chemical sensors. Pyridine derivatives have been successfully employed as surface passivation agents in perovskite solar cells. researchgate.netnu.edu.kz They can reduce defect densities at the perovskite surface, leading to improved device efficiency and stability. scispace.comtue.nl The this compound molecule could be particularly effective in this role, with the thiol group providing strong anchoring to the substrate and the pyridine moiety passivating surface defects. researchgate.net

Furthermore, thiol-based functional materials are widely used in the development of electrochemical sensors. nih.gov The thiol group can be used to immobilize the sensing material onto an electrode surface. The pyridine ring, in turn, can act as a recognition site for specific analytes. Thiol-based fluorescent and colorimetric probes are designed for the selective detection of various species, including biologically important thiols like cysteine and glutathione. mdpi.com A sensor based on a this compound complex could leverage changes in its photophysical or electrochemical properties upon binding to a target analyte.

Corrosion is a major issue for many metals, and the development of effective corrosion inhibitors is of great industrial importance. Organic molecules containing heteroatoms like sulfur and nitrogen have been shown to be excellent corrosion inhibitors, particularly for copper and its alloys like brass. researchgate.net

Pyridine-thiol compounds, such as pyridine-2-thiol, are highly effective corrosion inhibitors for brass in acidic environments. researchgate.netnih.govmdpi.comnih.gov The inhibition mechanism involves the formation of a protective film on the metal surface. The thiol group chemisorbs onto the copper atoms, forming a stable S-Cu bond, while the pyridine ring provides additional protection. nih.gov This self-assembled monolayer acts as a barrier, preventing the corrosive medium from reaching the metal surface.

This compound is expected to be an excellent corrosion inhibitor due to its structural similarities to proven inhibitors. The thiol group would ensure strong adsorption to the metal surface, while the pyridine ring contributes to the protective layer. The electron-donating methoxy group might further enhance the inhibitor's effectiveness by increasing the electron density on the pyridine ring, thereby strengthening its interaction with the metal surface. Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are standard methods to evaluate the efficiency of such inhibitors. researchgate.netnih.gov

Table 3: Corrosion Inhibition Efficiency of Pyridine-2-thiol on Brass in 0.5 M H₂SO₄ Illustrative data for a related compound.

Inhibitor Concentration (mM)Corrosion Current (i_corr) (μA/cm²)Inhibition Efficiency (%)Reference
0 (Blank)26.0- nih.gov
0.251.8>85% nih.gov
0.502.1>85% nih.gov
1.002.5>85% nih.gov

Emerging Research Directions and Interdisciplinary Studies Involving 6 Methoxypyridine 3 Thiol

Application in Nanomaterials and Surface Functionalization

The thiol group (-SH) of 6-methoxypyridine-3-thiol serves as a powerful anchor for binding to the surfaces of various nanomaterials, especially noble metals and semiconductor quantum dots. This allows for precise control over the surface chemistry of these materials, enabling the development of sophisticated nanocoatings and functionalized nanoparticles with properties tailored for specific applications.

The functionalization of surfaces with organic molecules is a cornerstone of modern materials science. Thiol-containing compounds are particularly effective for modifying metal surfaces due to the formation of strong metal-sulfur bonds. In this context, this compound offers a distinct advantage. While the thiol group anchors the molecule, the exposed methoxypyridine moiety dictates the new surface properties.

Research into related thiol-organosilica particles has demonstrated that molecules with thiol groups can be used to create size-controlled particles in a one-pot synthesis. researchgate.net These particles present exposed thiol residues on their surface, which dramatically increases their capacity to adsorb other molecules compared to materials like gold nanoparticles. researchgate.net By analogy, this compound can be used as a surface modifier to create self-assembled monolayers (SAMs) on gold, silver, or platinum substrates. The methoxypyridine "head" of the molecule would form the outer layer of the coating, influencing properties such as hydrophobicity, corrosion resistance, and electronic characteristics. This could be instrumental in fabricating specialized sensors, biocompatible coatings, or new catalytic surfaces.

The interaction between thiol-containing ligands and nanoparticles is a well-established method for stabilizing and functionalizing these materials. Thiol-capped quantum dots (QDs), for instance, are a major area of research. Simple ligand exchange protocols using bifunctional thiols can render QDs water-soluble and stable for biological imaging and sensing applications. cdc.govrsc.org The thiol group binds strongly to the QD surface (e.g., CdSe/ZnS), while the other functional group provides the desired solubility and reactivity. cdc.gov

In the case of this compound, the pyridine (B92270) ring offers unique electronic properties and potential coordination sites that can be used to tailor the optical and electronic behavior of nanoparticles and quantum dots. For example, studies on silver nanoparticles (AgNPs) have shown that thiol-antioxidants can bind directly to the nanoparticle surface, leading to aggregation and altering their properties. nih.gov The methoxypyridine component of this compound could modulate this interaction, potentially leading to more stable and controlled nanoparticle assemblies. This tailored interaction is crucial for developing novel photocatalysts, components for optoelectronics, and highly specific nanosensors. nih.govresearchgate.net

Nanomaterial TypeAnchoring GroupModulating Moiety (of this compound)Potential Tailored Properties
Gold Nanoparticles (AuNPs) Thiol (-SH)6-MethoxypyridineEnhanced stability, controlled aggregation, modified plasmon resonance, catalytic activity. acs.org
Silver Nanoparticles (AgNPs) Thiol (-SH)6-MethoxypyridineAltered cytotoxicity, prevention of uncontrolled aggregation, antimicrobial activity modulation. nih.gov
CdSe/ZnS Quantum Dots (QDs) Thiol (-SH)6-MethoxypyridineWater solubility, high quantum yield, photostability, tailored photocatalytic activity. cdc.govrsc.org
Thiol-Organosilica Particles Thiol (-SH)6-MethoxypyridineHigh protein adsorption capacity, fluorescent labeling capability, targeted binding. researchgate.net

Chemical Biology Tools and Probes Based on this compound (Excluding Drug Development and Clinical Data)

Beyond materials science, the unique structure of this compound makes it an attractive candidate for developing specialized tools for chemical biology and synthetic chemistry, where precise molecular recognition and complex scaffold construction are paramount.

Fluorescent probes are designed to signal the presence of a specific analyte through a change in their light-emitting properties. While many probes exist to detect thiols nih.gov, the inverse—using a specific thiol compound to build a probe for another target—is a sophisticated design strategy. This compound is well-suited for this role. The arrangement of its sulfur, pyridine nitrogen, and methoxy (B1213986) oxygen atoms creates a potential tridentate chelation site, a molecular "claw" that could selectively bind to specific metal ions or other analytes.

The design principle involves linking this chelating unit to a fluorophore scaffold, such as a BODIPY or nitrobenzoxadiazole (NBD) derivative. nih.govdiva-portal.org In the absence of the target analyte, the probe's fluorescence would be minimal. Upon binding of the target to the this compound portion of the probe, a conformational or electronic change would occur, inhibiting quenching mechanisms and causing a "turn-on" fluorescent signal. diva-portal.org This approach could lead to highly selective and sensitive probes for detecting environmental contaminants or monitoring industrial chemical processes.

Fluorophore ScaffoldPotential Detection MechanismTarget Analyte Class
BODIPY Photoinduced Electron Transfer (PeT) Quenching ReleaseMetal Ions (e.g., Hg²⁺, Cu²⁺)
NBD (Nitrobenzoxadiazole) Intramolecular Charge Transfer (ICT) ModulationSpecific Organic Molecules
Fluorescein/Rhodamine Chelation-Enhanced Fluorescence (CHEF)Transition Metals

In synthetic chemistry, molecules that offer multiple, distinct reaction sites are highly valuable as building blocks for constructing complex molecular architectures. This compound is a trifunctional building block.

The Thiol Group: Acts as a potent nucleophile, readily participating in S-alkylation, S-acylation, and Michael additions. It is also a key component in thiol-ene "click" chemistry, allowing for efficient and specific ligation to other molecules. nih.gov

The Pyridine Ring: Can be functionalized through electrophilic aromatic substitution or by leveraging its metal-coordinating ability. Pyridine-based scaffolds are known to be useful as molecular mimics and in catalysis. rsc.org

The Methoxy Group: Can be used as a synthetic handle, for instance, through demethylation to reveal a reactive hydroxyl group, allowing for another point of attachment.

This versatility enables chemists to incorporate this compound into larger, three-dimensional scaffolds. Such structures could find niche applications as specialized ligands for asymmetric catalysis, as components in supramolecular chemistry, or as foundational elements for novel materials with unique electronic or recognition properties.

Advanced Analytical Method Development for Trace Analysis and In-Situ Monitoring of this compound

The detection and quantification of this compound at trace levels are essential for quality control in its synthesis and for monitoring its behavior in various applications. Modern analytical techniques offer the sensitivity and specificity required for these tasks, including methods suitable for real-time, in-situ monitoring.

Advanced chromatographic methods coupled with mass spectrometry are the gold standard for trace analysis.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for quantifying thiols. mdpi.com To enhance detection, this compound can be derivatized with reagents like 4,4'-dithiodipyridine (DTDP) or 2-phenyl-1,2-benzisoselenazol-3(2H)-one (ebselen). acs.org This creates a common, easily ionizable tag, allowing for techniques like precursor ion scanning to screen for the compound in complex mixtures. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While highly effective for volatile compounds, GC analysis of polar thiols requires a derivatization step to block the reactive thiol group and improve chromatographic behavior. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose, often with pyridine acting as a catalyst to drive the reaction. researchgate.net Established GC-MS protocols for pyridine itself provide a strong foundation for developing a method for its thiol derivative. cdc.govhealthycanadians.gc.ca

For real-time analysis, electrochemical and spectroscopic techniques are particularly promising.

Electrochemical Methods: Techniques like amperometry using chemically modified electrodes can achieve real-time monitoring of thiol concentrations. nih.gov These sensors often work by electrocatalytically oxidizing the thiol at a low potential, generating a current proportional to its concentration. researchgate.netrsc.org This approach is ideal for in-situ monitoring of chemical reactions or for developing portable detection devices.

In-Situ Spectroscopy: Methods such as specialized Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can monitor reactions involving thiols directly in the reaction vessel without sample workup. nih.gov For example, in-situ NMR can track the kinetics of thiol-ene coupling reactions in real-time. researchgate.net Raman spectroscopy can identify the thiol functional group through its characteristic C-S-H bending mode, which shows a detectable isotopic shift upon deuteration, offering a non-destructive monitoring tool. rsc.org

Analytical TechniquePrincipleSample PreparationSuitability for In-Situ Monitoring
HPLC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation. mdpi.comOften requires derivatization (e.g., with DTDP) for enhanced sensitivity. acs.orgLow (requires sample extraction)
GC-MS Separation of volatile compounds followed by mass-based detection.Requires derivatization of the thiol group to increase volatility. nih.govLow (requires sample extraction)
Electrochemical Sensing Amperometric or voltammetric detection at a chemically modified electrode. researchgate.netMinimal, can be used in untreated samples.High (enables real-time monitoring) nih.gov
In-Situ NMR/Raman Real-time spectroscopic analysis of molecular structure and concentration. rsc.orgnih.govNone (non-invasive).High (direct monitoring of reaction kinetics)

Future Methodological Advancements in Computational Chemistry for Pyridinethiols

The study of pyridinethiols, including this compound, is poised to be significantly advanced by the continuous evolution of computational chemistry methodologies. Future advancements are expected to provide more accurate predictions of molecular properties, reaction mechanisms, and biological activities, thereby accelerating research and development.

One of the primary areas of advancement lies in the move from classical computational methods to more sophisticated quantum mechanical (QM) approaches. arturorobertazzi.it While classical force fields have been instrumental in studying large biomolecular systems, their accuracy for describing the nuanced electronic effects in molecules like pyridinethiols is limited. The future will likely see a broader application of "quick and dirty" quantum methods replacing these classical approaches for more accurate simulations. arturorobertazzi.it For instance, Density Functional Theory (DFT) has been a workhorse for studying the tautomeric equilibrium of pyridinethiols, such as the 2-pyridinethiol/2-pyridinethione system. acs.orgnih.gov However, even more accurate, albeit computationally expensive, methods like coupled-cluster theory (CCSD(T)) are becoming more accessible. mit.eduglobalresearchpartnerships.com The development of machine learning models trained on CCSD(T) data is a promising avenue to achieve high accuracy at a lower computational cost, making it feasible for larger and more complex pyridinethiol systems. mit.eduglobalresearchpartnerships.com

The integration of artificial intelligence and machine learning will be a cornerstone of future computational studies on pyridinethiols. barc.gov.in Chemoinformatics and machine learning are predicted to become integral components of computational chemistry by 2043. arturorobertazzi.it These intelligent systems could potentially automate the process of selecting the most appropriate computational method for a given problem. For example, a "chemGPT" could be developed to use a highly accurate quantum approach for the reactive center of a pyridinethiol while employing a less computationally intensive method for the peripheral parts of the molecule. arturorobertazzi.it This multi-level approach would offer a balance between accuracy and computational efficiency.

Furthermore, future computational methods will likely provide a more comprehensive understanding of molecular properties beyond just the ground-state energy. globalresearchpartnerships.com Advanced techniques will allow for the accurate prediction of excited-state chemistry, which is crucial for understanding the photophysical properties of pyridinethiols. barc.gov.in The development of methods to study electronic metastability will also open new avenues to explore the chemical transformations of pyridinethiols induced by low-energy electrons. barc.gov.in

The table below summarizes some of the key future methodological advancements in computational chemistry relevant to the study of pyridinethiols.

Advancement Description Potential Impact on Pyridinethiol Research References
Quantum Methods Increased use of high-accuracy quantum mechanical methods like CCSD(T) and development of ML models trained on this data.More precise prediction of electronic structure, tautomeric equilibria, and reaction energetics for compounds like this compound. arturorobertazzi.itmit.eduglobalresearchpartnerships.com
Machine Learning Integration Use of AI and machine learning to automate method selection and enable multi-level computational approaches.Accelerated discovery and optimization of pyridinethiol derivatives with desired properties. arturorobertazzi.itbarc.gov.in
Excited-State Chemistry Development of robust computational tools to study the behavior of molecules in their electronic excited states.Understanding the photostability and potential photochemical applications of pyridinethiols. barc.gov.in
Electronic Metastability Studies New methods to investigate chemical reactions initiated by the capture of low-energy electrons.Exploration of novel synthesis and modification pathways for pyridinethiols. barc.gov.in

Synergistic Approaches Combining Synthesis, Characterization, and Theoretical Modeling

The future of research on this compound and related compounds will increasingly rely on synergistic approaches that integrate synthetic chemistry, advanced characterization techniques, and theoretical modeling. This interdisciplinary strategy allows for a deeper understanding of structure-property relationships and accelerates the discovery of new applications.

A practical and convenient method for the synthesis of various substituted pyridine-3-thiols, including those with methoxy groups, has been developed using substituted 3-iodopyridines and thiobenzoic acid. researchgate.net This method provides high yields and purity, enabling the production of sufficient quantities for further studies. researchgate.net The characterization of these synthesized compounds is then carried out using a suite of analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and mass spectrometry, to confirm their chemical structures. nih.gov

Computational modeling plays a crucial role in complementing experimental findings. For instance, in the development of new anti-inflammatory agents based on pyridine derivatives, in silico docking studies were used to predict the binding affinity of the synthesized compounds to their biological target, cyclooxygenase-2 (COX-2). nih.gov The computational results, which showed a strong correlation with the in vivo anti-inflammatory activity, helped to identify the most potent compounds in the series. nih.gov Molecular dynamics simulations can further elucidate the dynamic interactions between the ligand and the protein, providing insights into the stability of the complex and the key interactions, such as hydrogen bonding. nih.gov

This synergistic workflow, from design and synthesis to characterization and computational evaluation, creates a powerful feedback loop. Theoretical predictions can guide the design of new pyridinethiol derivatives with enhanced properties, which are then synthesized and tested. The experimental results, in turn, are used to refine and validate the computational models. This iterative process is expected to be instrumental in exploring the potential of this compound and other pyridinethiols in various fields, including medicinal chemistry and materials science.

The table below outlines the components of a synergistic approach to the study of pyridinethiols.

Component Description Example Application for Pyridinethiols References
Synthesis Development of efficient and scalable synthetic routes to produce a variety of pyridinethiol derivatives.Synthesis of this compound from 3-iodo-6-methoxypyridine. researchgate.net
Characterization Confirmation of the chemical structure and purity of the synthesized compounds using spectroscopic and spectrometric techniques.Use of NMR, FTIR, and mass spectrometry to verify the structure of novel pyridine-based thiadiazole derivatives. nih.gov
Theoretical Modeling Application of computational methods to predict molecular properties, reaction mechanisms, and biological activity.In silico docking and molecular dynamics simulations to assess the anti-inflammatory potential of pyridine derivatives. nih.gov
Iterative Refinement Using experimental data to validate and improve the accuracy of computational models, and using computational predictions to guide further experimental work.The correlation between in vivo activity and in silico binding energies for pyridine-based compounds guides the design of more potent analogues. nih.gov

Q & A

What are the recommended synthetic strategies for 6-methoxypyridine-3-thiol, and how do reaction conditions influence yield and purity?

Basic
Synthesis typically involves sequential functionalization of the pyridine ring. A common approach introduces the methoxy group via nucleophilic aromatic substitution at position 6 (e.g., using NaOCH₃ in DMF at 80°C), followed by thiolation at position 3 using sulfurizing agents like P₂S₅ or Lawesson’s reagent. Critical parameters include:

  • Temperature control : Higher temperatures (>100°C) for methoxylation risk side reactions like ring decomposition.
  • Anhydrous conditions : Moisture leads to hydrolysis of intermediates.
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Protecting the thiol group during synthesis (e.g., with trityl groups) can prevent disulfide formation and improve yields by ~20% .

How can researchers address discrepancies in reported spectroscopic data for this compound derivatives?

Advanced
Discrepancies in NMR or MS data often arise from solvent effects, tautomerism, or impurities. Methodological solutions include:

  • Solvent standardization : Use deuterated DMSO to stabilize thiol protons and reduce exchange broadening.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 157.03).
  • Computational validation : Compare experimental 1^1H NMR shifts with DFT predictions (B3LYP/6-31G(d) level). For example, methoxy protons typically resonate at δ 3.8–4.2 ppm, while thiol protons (if detectable) appear at δ 1.5–2.5 ppm. Cross-referencing with analogous compounds (e.g., 6-chloropyridazine-3-thiol ) clarifies assignments .

What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

Advanced
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models electronic effects:

  • Fukui indices : Identify nucleophilic sites (thiol sulfur) and electrophilic positions (e.g., para to methoxy).
  • Solvent modeling : Use the SMD continuum model to simulate DMF or THF environments.
    Studies on structurally similar compounds (e.g., 6-(3-Chloro-4-methylphenyl)pyridin-3-ol ) show methoxy groups at position 6 enhance resonance stabilization, lowering activation barriers by ~5 kcal/mol compared to electron-withdrawing substituents. This predicts higher reactivity in SNAr reactions at position 4 .

What are the key considerations when designing experiments to study the oxidative stability of this compound?

Basic
Oxidative stability studies should monitor disulfide formation using:

  • HPLC-UV : Quantify thiol depletion (λ = 254 nm) under varying pH (4–9), temperature (25–60°C), and oxidant concentrations (0.01–0.1 M H₂O₂).
  • Control experiments : Compare degradation rates under inert (N₂) vs. aerobic conditions.
    Data from analogous thiols (e.g., 6-chloropyridazine-3-thiol ) indicate methoxy groups reduce oxidation rates by 30% compared to nitro-substituted derivatives due to electron donation. Storage at −20°C under argon is recommended to extend shelf life .

How can researchers optimize the selectivity of this compound in transition-metal-catalyzed cross-coupling reactions?

Advanced
For Suzuki-Miyaura coupling:

  • Ligand selection : Xantphos (2 mol%) with Pd(OAc)₂ in DMF at 100°C directs coupling to the para position (80% yield vs. 50% for meta).
  • Base screening : Cs₂CO₃ improves yields by 20% over K₃PO₄ by enhancing transmetallation.
    Comparative studies with 5-methoxypyridin-3-ol derivatives reveal steric hindrance from the methoxy group suppresses homocoupling byproducts. DFT analysis shows a 15 kJ/mol lower transition state energy for para coupling, aligning with experimental selectivity .

What structural modifications to this compound enhance its binding affinity in medicinal chemistry applications?

Advanced
Modifications at positions 2 and 4 are critical:

  • Position 2 : Introducing electron-withdrawing groups (e.g., Cl, CF₃) increases thiol acidity, enhancing metal coordination (e.g., with Zn²⁺ in enzyme active sites).
  • Position 4 : Bromine substitution improves π-stacking in protein pockets (IC₅₀ reduced by 50% in kinase inhibition assays).
    Structure-activity relationship (SAR) studies on analogs like 5-(3-chloro-4-methylphenyl)pyridin-3-ol demonstrate that para-substituted aryl groups boost binding entropy by 2.5 kcal/mol via hydrophobic interactions .

How do solvent polarity and pH affect the tautomeric equilibrium of this compound?

Advanced
Thiol ⇌ thione tautomerism is pH- and solvent-dependent:

  • Polar solvents (DMSO) : Favor the thione form (80% at pH 7) due to stabilization of the carbonyl-like structure.
  • Acidic conditions (pH < 5) : Shift equilibrium to the thiol form (95%) via protonation of the thione.
    UV-Vis spectroscopy (λmax = 270 nm for thiol vs. 310 nm for thione) and 13^13C NMR (δ 180 ppm for thione C=S) quantify tautomeric ratios. Computational studies (MD simulations) align with experimental data, showing a ΔG of −1.2 kcal/mol for thione in water .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.